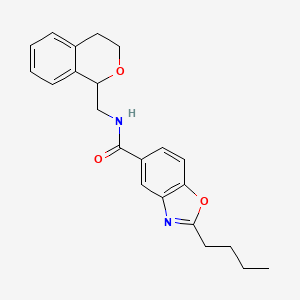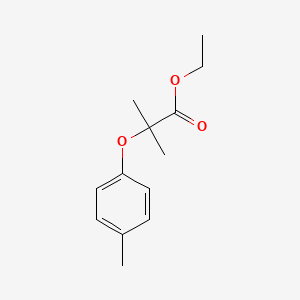![molecular formula C18H24F2N2O2 B6070233 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070233.png)
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as DF-MEAD, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of spirocyclic compounds that possess a unique molecular structure and exhibit promising biological activities. DF-MEAD has been synthesized using various methods, and its potential as a therapeutic agent has been extensively studied.
Mechanism of Action
The exact mechanism of action of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is not yet fully understood. However, it has been proposed that 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one exerts its biological activities by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and inhibiting Bcl-2 expression. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. Additionally, 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo.
Advantages and Limitations for Lab Experiments
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one exhibits several advantages as a potential therapeutic agent. It possesses a unique molecular structure that can be easily modified to improve its pharmacological properties. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one also exhibits potent biological activities against various diseases, making it a promising candidate for drug development. However, 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one also has some limitations for lab experiments, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent. Some of the future directions for research on 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one include:
1. Optimization of the synthetic route to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one in animal models.
3. Investigation of the molecular targets and signaling pathways involved in the biological activities of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one.
4. Development of novel formulations and delivery systems to improve the bioavailability and efficacy of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one.
5. Exploration of the potential of 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one as a combination therapy with other drugs for the treatment of cancer and other diseases.
Conclusion
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, or 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, is a novel spirocyclic compound that exhibits promising biological activities against various diseases. Its potential as a therapeutic agent has been extensively studied, and further research is needed to explore its full potential. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one possesses several advantages as a potential drug candidate, but also has some limitations for lab experiments. Future research on 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one should focus on optimizing its synthesis, evaluating its pharmacokinetics and pharmacodynamics, investigating its molecular targets and signaling pathways, developing novel formulations and delivery systems, and exploring its potential as a combination therapy.
Synthesis Methods
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized using a multi-step synthetic route that involves the condensation of 2,4-difluorobenzaldehyde with 2-methoxyethylamine, followed by the cyclization of the resulting intermediate with 1,3-propanediamine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, MS, and IR spectroscopy.
Scientific Research Applications
2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2-(2,4-difluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c1-24-10-9-22-7-2-5-18(17(22)23)6-8-21(13-18)12-14-3-4-15(19)11-16(14)20/h3-4,11H,2,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPTXHZUJFSUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-hydroxy-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6070153.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide](/img/structure/B6070161.png)
![3-ethoxy-4-hydroxybenzaldehyde {5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B6070162.png)
![1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-imidazolidinone](/img/structure/B6070163.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6070171.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6070183.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B6070185.png)



![2-[2-({2-[(2-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6070230.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6070247.png)
![(2-chloro-4,5-dimethoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6070252.png)
![3-(4-chlorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6070253.png)